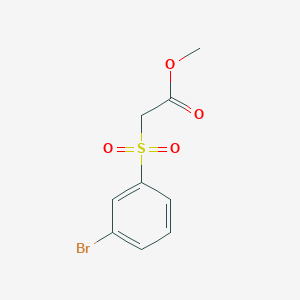

Methyl 2-(3-bromobenzenesulfonyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)sulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTUNRIARCETBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205532 | |

| Record name | Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865707-53-5 | |

| Record name | Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865707-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

While specific, detailed laboratory preparations of Methyl 2-(3-bromobenzenesulfonyl)acetate are not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for creating α-sulfonyl esters. acs.org A common and effective route involves the reaction of a sulfonyl chloride with the enolate of an acetate (B1210297) ester. researchgate.netucsb.edu

In this case, the synthesis would likely proceed via the reaction of 3-bromobenzenesulfonyl chloride with the enolate of methyl acetate . The reaction is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA), to generate the methyl acetate enolate, which then acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. ucsb.eduorganic-chemistry.org

The precursor, 3-bromobenzenesulfonyl chloride, is a commercially available reagent. synpep.comruthigen.com It can be prepared through methods such as the chlorosulfonation of bromobenzene. orgsyn.org

Physicochemical Properties of Methyl 2-(3-bromobenzenesulfonyl)acetate

The key identifying and physical properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 865707-53-5 |

| Molecular Formula | C₉H₉BrO₄S |

| Molecular Weight | 293.13 g/mol |

| MDL Number | MFCD17219430 |

| SMILES Code | O=C(OC)CS(=O)(C1=CC=CC(Br)=C1)=O |

Table 1: Physicochemical Identifiers for Methyl 2-(3-bromobenzenesulfonyl)acetate. Data sourced from multiple chemical suppliers. bldpharm.comaablocks.comchiralen.com

Reactivity and Synthetic Utility

Precursor Synthesis and Derivatization

The successful synthesis of the target molecule relies heavily on the efficient preparation of its foundational precursors. This section details the synthesis of the key intermediate, 3-Bromobenzenesulfonyl Chloride, and the general preparation of sulfonylacetic acid derivatives.

Synthesis of 3-Bromobenzenesulfonyl Chloride as a Key Intermediate

3-Bromobenzenesulfonyl chloride serves as a critical building block in the synthesis of Methyl 2-(3-bromobenzenesulfonyl)acetate. nih.gov It is an aryl sulfonyl chloride derivative that can be prepared through various established methods. One common approach involves the chlorosulfonation of bromobenzene.

Another versatile method for preparing benzenesulfonyl chlorides is through the reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org These reactions are typically heated to ensure completion. orgsyn.org The reaction of chlorosulfonic acid with benzene is also a widely used method. orgsyn.org

The synthesis of 3-nitrobenzenesulfonyl chloride, a related compound, can be achieved with a yield of 83.8% by concentrating the ethyl acetate (B1210297) from the reaction mixture, followed by stirring, cooling to -5°C, crystallization, filtering, and drying. google.com

Table 1: Properties of 3-Bromobenzenesulfonyl Chloride

| Property | Value |

|---|---|

| CAS Number | 2905-24-0 |

| Molecular Formula | C6H4BrClO2S |

| Molecular Weight | 255.52 g/mol |

| Boiling Point | 90-91 °C/0.5 mmHg (lit.) |

| Melting Point | 30-33 °C (lit.) |

| Density | 1.773 g/mL at 25 °C (lit.) |

Data sourced from Sigma-Aldrich

Preparation of Sulfonylacetic Acid Derivatives and their Esters

Sulfonylacetic acid derivatives and their corresponding esters are important intermediates in organic synthesis. The esters of aromatic sulfonic acids, known as arenesulfonates, are widely utilized in substitution and elimination reactions. researchgate.net

The synthesis of sulfinic acid derivatives can be achieved from dithionite (B78146) salts. google.com The reaction is typically exothermic and proceeds at ambient temperature. google.com The desired product often precipitates from the reaction mixture or can be precipitated by adding polar, water-soluble organic solvents like methanol (B129727) or ethanol. google.com

Esterification and Sulfonylation Reactions

With the key precursors in hand, the subsequent steps involve carefully controlled esterification and sulfonylation reactions to construct the target molecule.

Direct Esterification Approaches

Direct esterification is a fundamental reaction in organic chemistry for the formation of esters from carboxylic acids and alcohols. aurak.ac.ae The Fischer esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of an acid catalyst, is a classic example. masterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com

Various catalysts can be employed to promote esterification. A macroporous polymeric acid catalyst allows for the direct esterification of carboxylic acids and alcohols at temperatures between 50 to 80°C without the need to remove water. organic-chemistry.org Graphene oxide has also been shown to be an efficient and reusable acid catalyst for esterification reactions. organic-chemistry.org Additionally, a dual-acid catalyst system using sulfur-rich graphene oxide has demonstrated high efficiency in the esterification of oleic acid with methanol. nih.gov

Nucleophilic Substitution Strategies for Sulfonylacetate Formation

Nucleophilic substitution is a key strategy for forming the sulfonylacetate moiety. In these reactions, a nucleophile attacks an electron-deficient center, leading to the displacement of a leaving group. wikipedia.org The synthesis of Methyl 2-(3-bromobenzenesulfonyl)acetate can be envisioned through the reaction of a salt of methyl acetate (acting as a nucleophile) with 3-bromobenzenesulfonyl chloride.

Nucleophilic substitution at a sulfonyl sulfur typically proceeds with an inversion of configuration at the sulfur atom. mdpi.com These reactions can occur via a stepwise mechanism involving the formation of an intermediate or a concerted SN2-like mechanism. researchgate.net

Regioselective Sulfonylation Methods

Regioselective sulfonylation ensures that the sulfonyl group is introduced at the desired position on the aromatic ring. Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide (NFSI) has been developed for the synthesis of diarylsulfones. rsc.org Ionic liquids have also been utilized as both a reaction medium and a Lewis acid catalyst for Friedel-Crafts sulfonylation reactions of arenes, offering high yields under ambient conditions. researchgate.net

Nitrosoarene-catalyzed regioselective aromatic C–H sulfinylation with thiols under aerobic conditions provides another route for C-S bond formation. rsc.org This method does not require a directing group and can be scaled up. rsc.org

Advanced Synthetic Strategies

The synthesis of Methyl 2-(3-bromobenzenesulfonyl)acetate and its analogs is increasingly benefiting from advanced chemical strategies that prioritize efficiency, selectivity, and sustainability. These modern approaches move beyond classical methods to incorporate sophisticated catalytic systems and environmentally conscious principles, aiming to optimize every aspect of the synthetic process.

Palladium-Catalyzed Reactions in the Synthesis of Related Compounds

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific palladium-catalyzed syntheses for Methyl 2-(3-bromobenzenesulfonyl)acetate are not extensively detailed, the principles are widely applied to analogous structures, particularly in modifying the aryl bromide component or in constructing the arylsulfonyl framework. These reactions offer versatile pathways to a diverse range of analogs by functionalizing the aromatic ring.

Palladium catalysts, often in the form of Pd(OAc)₂ or Pd(PPh₃)₄, are effective in activating aryl halides for cross-coupling reactions. nih.gov For instance, the direct α-arylation of methyl sulfones with aryl bromides has been successfully developed, providing an efficient method to form the crucial aryl-sulfonyl bond present in the target molecule's analogs. nih.gov This approach can yield arylated sulfones in good to excellent yields, typically ranging from 73-90%. nih.gov

Furthermore, palladium-catalyzed intramolecular direct arylation has been demonstrated on 2-bromobenzenesulfonic acid derivatives. bohrium.com This highlights the utility of palladium in activating the C-Br bond for cyclization or other modifications. bohrium.com The reaction mechanism generally involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation (in the case of Suzuki or Stille coupling) or carbopalladation/aminopalladation, and concluding with a reductive elimination step that releases the final product and regenerates the catalyst. nih.govbohrium.com

The table below summarizes various palladium-catalyzed reactions that are instrumental in synthesizing compounds structurally related to Methyl 2-(3-bromobenzenesulfonyl)acetate.

| Reaction Type | Reactants | Typical Catalyst/Ligand | Bond Formed | Relevance to Analogs |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Bromide, Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | C(aryl)-C(aryl) | Modification of the 3-bromophenyl group with other aryl substituents. |

| Heck Coupling | Aryl Bromide, Alkene | Pd(OAc)₂ | C(aryl)-C(alkene) | Introduction of vinyl groups onto the aromatic ring. rsc.org |

| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Pd₂(dba)₃, BINAP | C(aryl)-N | Synthesis of aminated analogs by replacing the bromine atom. |

| Direct α-Arylation of Sulfones | Methyl Sulfone, Aryl Bromide | Pd(OAc)₂ | C(aryl)-C(α to sulfone) | Direct formation of the arylated sulfone core structure. nih.gov |

Application of Green Chemistry Principles in Synthesis

Green chemistry, or sustainable chemistry, provides a framework of twelve principles aimed at reducing the environmental impact of chemical processes. yale.edunumberanalytics.com The application of these principles is crucial for developing safer and more efficient syntheses of Methyl 2-(3-bromobenzenesulfonyl)acetate and its analogs. researchgate.net

Key principles relevant to this synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu As discussed, palladium catalysts are used in sub-stoichiometric amounts, reducing waste generated from the reaction. nih.govbohrium.com This approach avoids the large quantities of byproducts associated with older, non-catalytic methods.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions, when optimized, can have high atom economy compared to classical methods that may involve protection/deprotection steps, which generate significant waste. acs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made innocuous. yale.edunumberanalytics.com Research into optimizing reaction conditions often involves screening solvents to find greener alternatives to chlorinated solvents like dichloromethane (B109758) or aromatic solvents like benzene. scielo.br Acetonitrile (B52724), for example, can be a more environmentally benign option in certain reactions. scielo.br

Design for Energy Efficiency: Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure whenever possible. yale.eduacs.org The development of highly active catalysts can enable reactions to proceed at lower temperatures, reducing energy consumption. Microwave-assisted synthesis is another strategy to improve energy efficiency by significantly shortening reaction times. uctm.edu

By integrating these principles, chemists can design synthetic routes that are not only effective in producing the desired compound but also economically and environmentally sustainable. numberanalytics.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step to maximize product yield, minimize reaction time, and reduce the formation of impurities. This process involves systematically varying key parameters to find the ideal balance for the desired transformation. For the synthesis of sulfonylacetates and related compounds, several factors are paramount.

Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligand (if any) can dramatically influence reaction efficiency and scope.

Solvent: The polarity and coordinating ability of the solvent can affect catalyst stability and reactant solubility. Common solvents for cross-coupling include THF, DMF, and acetonitrile. plos.org

Base: The strength and nature of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are crucial, particularly in reactions involving deprotonation or neutralizing acidic byproducts.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. Optimization aims to find the lowest possible temperature and shortest time needed for complete conversion. scielo.br A study on the synthesis of methyl acetate found optimal conditions through a systematic design of experiments, varying factors like microwave power, catalyst concentration, reactant ratios, and time. uctm.eduresearchgate.net

The following interactive table illustrates a hypothetical optimization study for a related Suzuki coupling reaction to produce an analog, showing how varying conditions can impact the final product yield.

| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |

| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |

| 4 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 85 |

| 5 | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90 |

This systematic approach, often guided by Design of Experiments (DoE) methodologies like the Box-Behnken design, allows for the efficient identification of optimal conditions, leading to higher yields and a more robust and scalable synthetic process. uctm.edu

Reactions at the Alpha-Carbon of the Ester

The carbon atom situated between the sulfonyl group and the ester carbonyl group (the α-carbon) is characterized by its high acidity. This acidity is a direct consequence of the inductive and resonance effects of the two flanking electron-withdrawing groups, which stabilize the resulting carbanion (enolate).

Enolate Chemistry and Alkylation Reactions

The protons on the α-carbon of Methyl 2-(3-bromobenzenesulfonyl)acetate are significantly acidic, with pKa values comparable to other active methylene (B1212753) compounds (~10-13). This allows for easy deprotonation by a moderately strong base, such as an alkoxide, to form a resonance-stabilized enolate. The negative charge of the enolate is delocalized over the α-carbon, the oxygen atoms of the sulfonyl group, and the carbonyl oxygen of the ester. The resonance structure that places the negative charge on the oxygen atoms is the most stable contributor.

This readily formed enolate is a potent nucleophile and can participate in a range of alkylation reactions. Treatment with alkyl halides (R-X) results in the formation of a new carbon-carbon bond at the α-position. The reaction proceeds via a typical SN2 mechanism.

Table 1: Representative Alkylation Reactions at the Alpha-Carbon

| Alkylating Agent (R-X) | Base | Solvent | Product |

| Methyl Iodide | Sodium Ethoxide | Ethanol | Methyl 2-(3-bromobenzenesulfonyl)propanoate |

| Benzyl Bromide | Potassium t-butoxide | THF | Methyl 2-(3-bromobenzenesulfonyl)-3-phenylpropanoate |

| Allyl Chloride | Sodium Hydride | DMF | Methyl 2-(3-bromobenzenesulfonyl)pent-4-enoate |

| Propargyl Bromide | LDA | THF | Methyl 2-(3-bromobenzenesulfonyl)pent-4-ynoate |

This table presents hypothetical examples based on the known reactivity of active methylene compounds.

Condensation Reactions and Carbon-Carbon Bond Formation

The active methylene group in Methyl 2-(3-bromobenzenesulfonyl)acetate is an excellent substrate for various condensation reactions, which are fundamental for carbon-carbon bond formation. A prominent example is the Knoevenagel condensation, where the compound reacts with aldehydes or ketones in the presence of a weak base (e.g., piperidine, pyridine) to yield an α,β-unsaturated product.

The mechanism involves the base-catalyzed formation of the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to afford the final condensed product. These reactions are often driven to completion by the formation of a stable, conjugated system.

Table 2: Knoevenagel Condensation with Various Carbonyl Compounds

| Carbonyl Compound | Base | Product |

| Benzaldehyde | Piperidine | Methyl 2-(3-bromobenzenesulfonyl)-3-phenylacrylate |

| Cyclohexanone | Pyridine | Methyl 2-(3-bromobenzenesulfonyl)-2-(cyclohexylidene)acetate |

| Acetone | Pyrrolidine | Methyl 2-(3-bromobenzenesulfonyl)-3-methylbut-2-enoate |

| Formaldehyde | Triethylamine | Methyl 2-(3-bromobenzenesulfonyl)acrylate |

This table presents hypothetical examples based on the established principles of Knoevenagel condensation.

Reactivity of the Sulfonyl Group

Role of the Sulfonyl Group as an Electron-Withdrawing Group

The sulfonyl group (–SO₂–) is one of the strongest electron-withdrawing groups in organic chemistry. This property arises from both inductive effects and resonance (d-orbital participation). The sulfur atom, being in a high oxidation state and bonded to two highly electronegative oxygen atoms, exerts a strong electron-pulling inductive effect (–I effect) on the rest of the molecule.

This potent electron-withdrawing nature has several key consequences:

Increased Acidity of α-Protons : As discussed in section 3.1.1, the sulfonyl group significantly contributes to the acidity of the adjacent C-H bonds by stabilizing the conjugate base.

Activation of the Benzene Ring : The sulfonyl group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), which is discussed further in section 3.3.

Stabilization of Intermediates : It can stabilize adjacent negative charges, as seen in enolate formation, and can also stabilize radical intermediates.

Compared to a carbonyl group, the sulfonyl group is generally considered a stronger electron-withdrawing group based on Hammett constants and its effect on the acidity of adjacent protons.

Potential for Elimination Reactions and Sulfone Extrusion

While the sulfonyl group itself is generally stable, sulfones can undergo elimination reactions to extrude sulfur dioxide (SO₂), a thermodynamically favorable process that results in the formation of a new carbon-carbon bond. A classic example is the Ramberg–Bäcklund reaction, which converts α-halo sulfones into alkenes upon treatment with a base.

For Methyl 2-(3-bromobenzenesulfonyl)acetate, a direct intramolecular Ramberg-Bäcklund reaction is not feasible as the halogen is on the aromatic ring, not the α-carbon. However, if the molecule were modified to possess a leaving group on the acetate chain, a β-elimination pathway could be envisioned.

Furthermore, sulfone extrusion can be induced under thermal or photochemical conditions. Photochemical extrusion, for instance, can proceed through the formation of a caged radical pair upon cleavage of the C-S bonds, followed by the loss of SO₂ to form a new C-C bond. In the context of this specific molecule, such a reaction would likely require an intramolecular partner for bond formation or would proceed via intermolecular coupling. These extrusion reactions are valuable synthetic tools for creating strained ring systems or highly substituted alkenes.

Reactivity of the Bromoarene Moiety

The bromoarene portion of the molecule provides a handle for a wide array of transformations common to aryl halides, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of the deactivating sulfonyl group significantly influences the reactivity of the aromatic ring.

The 3-bromo substituent can be replaced by various nucleophiles or coupled with other organic fragments. The strong electron-withdrawing –SO₂CH₂COOCH₃ group activates the ring for nucleophilic aromatic substitution (SNAr), even though it is in a meta position to the leaving group (bromine). SNAr reactions proceed via an addition-elimination mechanism, where the nucleophile attacks the ipso-carbon, forming a stabilized anionic intermediate known as a Meisenheimer complex. The rate of these reactions is significantly enhanced by strong electron-withdrawing groups that can stabilize this intermediate.

More versatile are palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for C-C and C-heteroatom bond formation. The bromoarene moiety is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a low-valent metal catalyst (typically Pd(0)), followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the product and regenerate the catalyst.

Table 3: Potential Cross-Coupling Reactions of the Bromoarene Moiety

| Reaction Name | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base | Biaryl or Styrenyl derivative |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tolyl)₃, Base | Stilbene or Cinnamate derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP, Base | N-Aryl amine derivative |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Biaryl derivative |

This table illustrates common and powerful cross-coupling reactions applicable to the aryl bromide functionality of the target compound.

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki) with the Bromoarene

The presence of a bromine atom on the aromatic ring of Methyl 2-(3-bromobenzenesulfonyl)acetate makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of Methyl 2-(3-bromobenzenesulfonyl)acetate with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the sulfonylacetate group is expected to enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.

Heck Reaction: In a Heck reaction, Methyl 2-(3-bromobenzenesulfonyl)acetate would be coupled with an alkene. Similar to the Suzuki reaction, the electron-deficient nature of the aryl bromide should facilitate the initial oxidative addition step. The reaction typically yields a substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of Methyl 2-(3-bromobenzenesulfonyl)acetate with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The resulting product would be an aryl-substituted alkyne.

The expected reactivity order for the halide in these cross-coupling reactions is generally I > Br > Cl, making the bromo-substituent on the target molecule a good leaving group for these transformations.

Below is an interactive data table summarizing the general conditions and expected outcomes for these cross-coupling reactions with a substrate like Methyl 2-(3-bromobenzenesulfonyl)acetate, based on established methodologies for related aryl bromides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Expected Product Type |

| Suzuki | Aryl/Vinyl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl or vinyl-substituted arene |

| Heck | Alkene (e.g., styrene, acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | Aryl-substituted alkyne |

Nucleophilic Aromatic Substitution on the Bromobenzene Ring

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In Methyl 2-(3-bromobenzenesulfonyl)acetate, the sulfonylacetate group is a powerful electron-withdrawing group. However, it is in the meta position relative to the bromine atom.

This meta-positioning is significant because it does not allow for the direct resonance stabilization of the negative charge in the Meisenheimer intermediate that would be formed upon nucleophilic attack. Therefore, traditional SNAr reactions with common nucleophiles are expected to be slow or require harsh reaction conditions. The reaction would likely proceed, if at all, at a much slower rate compared to isomers with ortho or para substitution.

Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways using Kinetic and Spectroscopic Data

For palladium-catalyzed cross-coupling reactions of aryl bromides, kinetic studies often reveal that the oxidative addition of the aryl bromide to the palladium(0) complex is the rate-determining step. The rate of this step is influenced by the electronic properties of the aryl bromide. The presence of the electron-withdrawing sulfonylacetate group in Methyl 2-(3-bromobenzenesulfonyl)acetate would likely accelerate this step.

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would be crucial in identifying key intermediates in the catalytic cycle, such as the oxidative addition product (Ar-Pd(II)-Br) and the transmetalation product (Ar-Pd(II)-R).

Investigation of Catalytic Cycles (e.g., in Metal-Catalyzed Reactions)

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction involving an aryl bromide (Ar-Br) like Methyl 2-(3-bromobenzenesulfonyl)acetate is depicted below:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of each step in the cycle can be influenced by various factors, including the choice of ligand on the palladium catalyst, the base used, the solvent, and the temperature. For a substrate like Methyl 2-(3-bromobenzenesulfonyl)acetate, the strong electron-withdrawing nature of the substituent would make the aryl group on the palladium intermediate more electrophilic, potentially influencing the rates of transmetalation and reductive elimination.

Applications in Complex Organic Synthesis and Building Block Utility

Role as a Versatile Synthetic Intermediate

As a synthetic intermediate, Methyl 2-(3-bromobenzenesulfonyl)acetate offers chemists a reliable scaffold from which to build more elaborate structures. Its utility is demonstrated in its capacity to act as a precursor for various classes of compounds, including medicinally relevant sulfonamides and diverse heterocyclic systems.

Precursor for Sulfonamide Derivatives

The sulfonamide functional group is a well-established pharmacophore present in a multitude of therapeutic agents. Aryl sulfonyl compounds, such as Methyl 2-(3-bromobenzenesulfonyl)acetate, are foundational precursors for the synthesis of sulfonamide derivatives. The core reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl derivative.

While the direct reaction would typically proceed from the corresponding sulfonyl chloride, Methyl 2-(3-bromobenzenesulfonyl)acetate can be chemically modified to facilitate this transformation. Furthermore, the presence of the 3-bromo substituent offers a distinct advantage for creating diverse libraries of compounds. After the formation of a core sulfonamide structure, the bromine atom can be subjected to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents on the aromatic ring. This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Building Block for Heterocyclic Compounds (e.g., Benzothiazines, Sultams)

The structural components of Methyl 2-(3-bromobenzenesulfonyl)acetate make it a promising candidate for the synthesis of sulfur-containing heterocycles like benzothiazines and sultams.

Benzothiazines : These are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring. Derivatives of 2,1-benzothiazines are recognized as useful synthetic intermediates. nih.gov Synthetic strategies often involve the intramolecular cyclization of appropriately substituted aryl sulfonyl compounds. For instance, a common approach involves the palladium-catalyzed coupling of sulfoximines with 2-halobenzaldehydes. nih.gov A building block like Methyl 2-(3-bromobenzenesulfonyl)acetate could be envisioned as a precursor in multi-step syntheses, where the sulfonyl group becomes part of the heterocyclic ring and the aromatic portion is further functionalized to facilitate cyclization.

Sultams : Sultams are cyclic sulfonamides and represent another class of heterocycles with significant biological and synthetic interest. The synthesis of sultams often involves intramolecular reactions of amino-substituted sulfonic acids or their derivatives. The sulfonyl group within Methyl 2-(3-bromobenzenesulfonyl)acetate can serve as the anchor for constructing the sultam ring, while the rest of the molecule can be elaborated to introduce the necessary amine functionality for the final ring-closing step.

Table 1: Potential Applications in Heterocycle Synthesis

| Heterocyclic System | General Synthetic Strategy | Potential Role of Methyl 2-(3-bromobenzenesulfonyl)acetate |

|---|---|---|

| Benzothiazines | Intramolecular cyclization of ortho-functionalized aryl sulfonyl precursors. | Serves as a starting material where the aryl sulfonyl core is retained, and the molecule is elaborated for cyclization. |

| Sultams | Intramolecular cyclization of an amino-sulfonamide precursor. | The sulfonyl group acts as the foundation for the sultam ring after conversion of other parts of the molecule to an amino group. |

Enantioselective and Stereoselective Synthesis

The control of stereochemistry is paramount in modern drug discovery and the synthesis of natural products. The alpha-sulfonyl ester moiety in Methyl 2-(3-bromobenzenesulfonyl)acetate is particularly well-suited for applications in asymmetric synthesis.

Asymmetric Transformations Utilizing the Alpha-Sulfonyl Ester

The methylene (B1212753) group (the carbon atom situated between the sulfonyl and ester groups) in Methyl 2-(3-bromobenzenesulfonyl)acetate is highly activated. The two adjacent electron-withdrawing groups (sulfonyl and carbonyl) significantly increase the acidity of the alpha-protons, facilitating the formation of a stabilized enolate under basic conditions. This enolate is a key intermediate for a variety of stereoselective carbon-carbon bond-forming reactions. ucc.ie

By employing chiral bases, chiral phase-transfer catalysts, or by attaching a chiral auxiliary to the ester group, it is possible to direct the approach of electrophiles to one face of the planar enolate. This allows for the synthesis of α-substituted products with high levels of enantiomeric or diastereomeric excess. nih.gov Such transformations are fundamental for building molecules with defined three-dimensional structures.

Table 2: Examples of Asymmetric Transformations

| Reaction Type | Method | Expected Outcome |

|---|---|---|

| Asymmetric Alkylation | Reaction of the enolate with an alkyl halide in the presence of a chiral catalyst. | Formation of an α-alkylated product with a new stereocenter. |

| Asymmetric Aldol Reaction | Reaction of the enolate with an aldehyde using a chiral metal complex. | Synthesis of a β-hydroxy-α-sulfonyl ester with two new stereocenters. |

| Asymmetric Michael Addition | Conjugate addition of the enolate to an α,β-unsaturated carbonyl compound under chiral catalysis. | Creation of a new carbon-carbon bond and up to two new stereocenters. |

Applications in Chiral Molecule Synthesis

The enantiomerically enriched products obtained from the asymmetric transformations of Methyl 2-(3-bromobenzenesulfonyl)acetate are valuable chiral building blocks. These intermediates can be further manipulated in multi-step synthetic sequences to construct complex chiral molecules. For example, the sulfonyl group can be removed reductively after it has served its purpose of activating the alpha-position and directing stereochemistry. Alternatively, the ester can be hydrolyzed, reduced, or converted into other functional groups. nih.gov

This strategy allows for the creation of densely functionalized, optically active fragments that can be incorporated into larger target molecules, such as pharmaceuticals or natural products, where specific stereoisomers are often responsible for the desired biological activity. mdpi.com

Total Synthesis Approaches and Complex Molecule Construction

In the field of total synthesis, the goal is to construct complex molecules from simpler, commercially available starting materials. The success of a total synthesis campaign often hinges on the availability of versatile building blocks that allow for the convergent assembly of molecular fragments.

Methyl 2-(3-bromobenzenesulfonyl)acetate fits this role perfectly. A synthetic chemist can envision a strategy where different parts of the molecule are functionalized independently. For example:

An asymmetric alkylation can be performed at the active methylene position to set a key stereocenter.

The bromo-aromatic ring can participate in a palladium-catalyzed cross-coupling reaction to attach a complex side chain.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide bond.

This multi-faceted reactivity allows the molecule to be used as a linchpin, connecting different fragments of a larger molecular target. The ability to perform a variety of chemical transformations on a single, compact building block enhances the efficiency and elegance of a synthetic route, ultimately facilitating the construction of highly complex and biologically important molecules.

Strategic Integration into Convergent or Linear Syntheses.

The utility of Methyl 2-(3-bromobenzenesulfonyl)acetate is notable in its application within both convergent and linear synthetic strategies, primarily driven by the distinct reactivity of its functional groups. The presence of the bromophenyl group allows for its participation in various cross-coupling reactions, while the activated methylene group adjacent to the sulfonyl and ester moieties provides a site for nucleophilic attack and further molecular elaboration.

In a linear synthesis , this compound can be introduced early in a reaction sequence. The bromine atom on the aromatic ring can be preserved through several synthetic steps, acting as a handle for later-stage modifications. For instance, it can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This approach allows for the gradual construction of a target molecule in a step-by-step manner.

Contribution to Novel Retrosynthetic Pathways.

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. Methyl 2-(3-bromobenzenesulfonyl)acetate, with its multiple functional groups, offers unique opportunities for novel retrosynthetic disconnections.

The presence of the 3-bromobenzenesulfonyl moiety allows for a key disconnection at the aryl-sulfur bond or the bromine-carbon bond. This enables chemists to envision synthetic pathways that might not be apparent with other building blocks. For example, the bromine atom can be retrosynthetically disconnected via a cross-coupling reaction, leading to a simpler arylboronic acid or a terminal alkyne as a precursor.

Furthermore, the α-sulfonyl methyl ester functionality provides a versatile handle for various transformations. This part of the molecule can be seen as a precursor to a β-keto sulfone, a valuable synthetic intermediate. This allows for retrosynthetic disconnections that involve the formation of carbon-carbon bonds via alkylation or acylation of the active methylene group. The sulfonyl group itself can be a target for reductive cleavage, allowing for the introduction of a hydrogen atom in its place, or it can be used to activate adjacent positions for further reactions.

The ability to serve as a multifunctional building block makes Methyl 2-(3-bromobenzenesulfonyl)acetate a valuable asset in the design of innovative and efficient synthetic routes to complex and medicinally relevant molecules. Its strategic application can lead to the development of novel retrosynthetic pathways that are more efficient and versatile than traditional approaches.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 2-(3-bromobenzenesulfonyl)acetate, ¹H-NMR and ¹³C-NMR are essential for verifying the connectivity and chemical environment of each atom.

The ¹H-NMR spectrum of Methyl 2-(3-bromobenzenesulfonyl)acetate is expected to show distinct signals corresponding to the three unique proton environments in the molecule: the aromatic protons of the 3-bromophenyl group, the methylene (B1212753) protons adjacent to the sulfonyl group, and the methyl protons of the ester group.

The 3-bromobenzenesulfonyl moiety presents a complex splitting pattern in the aromatic region (typically δ 7.5-8.2 ppm). The four aromatic protons are chemically non-equivalent and would likely appear as a series of multiplets. For instance, the proton situated between the bromo and sulfonyl groups is expected to be the most downfield. The differentiation between the 2-, 3-, and 4-bromo isomers would be definitive from these patterns. For the 3-bromo isomer, one would expect to see signals corresponding to four distinct aromatic protons.

The methylene protons (SO₂-CH₂-CO) are anticipated to appear as a sharp singlet, as they lack adjacent protons for spin-spin coupling. Their position would be significantly downfield (expected around δ 4.0-4.5 ppm) due to the strong electron-withdrawing effects of both the adjacent sulfonyl and carbonyl groups. The methyl ester protons (-OCH₃) would also appear as a singlet, typically in the region of δ 3.7-3.9 ppm. The integration of these signals would confirm the proton count for each group (4H for aromatic, 2H for methylene, and 3H for methyl), which is crucial for purity assessment.

The ¹³C-NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the ester is the most deshielded, expected in the δ 165-170 ppm region. The six carbons of the 3-bromophenyl ring would produce six distinct signals in the aromatic region (δ 120-145 ppm), with the carbon atom bonded to the bromine showing a characteristic shift. The methylene carbon (SO₂-CH₂-CO) is expected around δ 60-65 ppm, and the methyl ester carbon (-OCH₃) would appear around δ 52-55 ppm.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Methyl 2-(3-bromobenzenesulfonyl)acetate

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic (C₆H₄) | 7.5 - 8.2 (m) | 120 - 145 |

| Methylene (CH₂) | 4.0 - 4.5 (s) | 60 - 65 |

| Methyl (CH₃) | 3.7 - 3.9 (s) | 52 - 55 |

| Carbonyl (C=O) | N/A | 165 - 170 |

Note: (s) = singlet, (m) = multiplet. Chemical shifts are predicted ranges and may vary based on solvent and experimental conditions.

While 1D-NMR provides fundamental data, 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to unambiguously confirm the structure. A COSY spectrum would show correlations between the coupled protons on the aromatic ring, helping to assign their specific positions. An HSQC spectrum would establish the direct connectivity between protons and the carbon atoms they are attached to, correlating the ¹H signal for the methylene group to its corresponding ¹³C signal, the methyl proton signal to its carbon, and each aromatic proton to its respective aromatic carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of Methyl 2-(3-bromobenzenesulfonyl)acetate. It measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). For the molecular formula C₉H₉BrO₄S, the exact mass can be calculated and compared to the experimentally determined value. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units (M and M+2), providing definitive evidence for the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for Methyl 2-(3-bromobenzenesulfonyl)acetate

| Ion | Formula | Calculated m/z ([M+H]⁺) | Isotope |

| [M]⁺ | C₉H₉⁷⁹BrO₄S | 292.9483 | ⁷⁹Br |

| [M+2]⁺ | C₉H₉⁸¹BrO₄S | 294.9463 | ⁸¹Br |

Note: Calculated m/z values are for the protonated molecule and will vary based on the ionization mode (e.g., [M+Na]⁺).

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions for mass analysis, each providing different types of structural information.

EI is a high-energy technique that typically causes extensive fragmentation of the analyte. The resulting fragmentation pattern serves as a molecular fingerprint. For Methyl 2-(3-bromobenzenesulfonyl)acetate, characteristic fragmentation pathways would likely include:

Cleavage of the ester group: Loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or the methoxycarbonyl group (•COOCH₃, 59 Da).

Cleavage at the sulfonyl group: Fission of the C-S bonds, leading to fragments corresponding to the 3-bromophenylsulfonyl cation ([BrC₆H₄SO₂]⁺) and the methyl acetate (B1210297) radical, or the 3-bromophenyl cation ([BrC₆H₄]⁺).

Loss of SO₂: Elimination of sulfur dioxide (64 Da) from larger fragments.

ESI is a soft ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule ([M+H]⁺) or adducts with other ions like sodium ([M+Na]⁺). This is particularly useful for confirming the molecular weight. In mechanistic studies, ESI-MS can be used to monitor reaction progress by detecting intermediates and products in solution without extensive fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Methyl 2-(3-bromobenzenesulfonyl)acetate would exhibit several characteristic absorption bands that confirm its structure.

The most prominent peaks would include:

Sulfonyl (SO₂) Group: Strong, characteristic asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Carbonyl (C=O) Group: A strong, sharp absorption peak characteristic of an ester, expected in the range of 1750-1735 cm⁻¹.

C-O Stretching: Absorptions corresponding to the C-O single bonds of the ester group, typically appearing in the 1300-1000 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for Methyl 2-(3-bromobenzenesulfonyl)acetate

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Ester C=O | Stretch | 1750 - 1735 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Sulfonyl S=O | Asymmetric Stretch | 1350 - 1300 | Strong |

| Ester C-O | Stretch | 1300 - 1000 | Strong |

| Sulfonyl S=O | Symmetric Stretch | 1160 - 1120 | Strong |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are central to the separation, identification, and purification of individual components from a mixture. For Methyl 2-(3-bromobenzenesulfonyl)acetate, both HPLC and TLC play critical roles in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of Methyl 2-(3-bromobenzenesulfonyl)acetate and for monitoring the progress of its synthesis.

In a typical HPLC analysis of a compound like Methyl 2-(3-bromobenzenesulfonyl)acetate, a reversed-phase system is often employed. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More polar compounds will have a greater affinity for the mobile phase and will elute earlier, while less polar compounds will be retained longer by the stationary phase.

The progress of a reaction to synthesize Methyl 2-(3-bromobenzenesulfonyl)acetate can be effectively monitored by taking small aliquots from the reaction mixture at various time intervals and analyzing them by HPLC. This allows for the observation of the depletion of starting materials and the formation of the desired product. The purity of the final isolated product is also determined by HPLC, where a single, sharp peak at a specific retention time would indicate a high degree of purity.

While specific HPLC parameters for Methyl 2-(3-bromobenzenesulfonyl)acetate are not extensively detailed in publicly available literature, typical conditions for structurally similar aryl sulfone esters can be extrapolated. A gradient elution is often used to ensure good separation of components with a range of polarities.

| Parameter | Typical Conditions for Aryl Sulfone Ester Analysis |

| Stationary Phase | Reversed-phase C18 silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry (typically at 254 nm, where the aromatic ring absorbs) |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducibility. |

These conditions would be optimized to achieve a baseline separation of Methyl 2-(3-bromobenzenesulfonyl)acetate from any starting materials, byproducts, or degradation products.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation using column chromatography. libretexts.orgchemistryhall.com

For monitoring the synthesis of Methyl 2-(3-bromobenzenesulfonyl)acetate, TLC is an invaluable tool. libretexts.org A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. chemistryhall.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the reaction mixture travel up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases.

The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.org By spotting the reaction mixture alongside the starting materials on the same plate, a direct comparison can be made. rochester.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. libretexts.org

For a compound like Methyl 2-(3-bromobenzenesulfonyl)acetate, a common mobile phase for TLC would be a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane (B109758). The ratio of these solvents is adjusted to achieve good separation of the spots.

| Component | Expected Rf Value Range | Mobile Phase Example (Hexane:Ethyl Acetate) |

| Starting Material (less polar) | Higher Rf (e.g., 0.6 - 0.8) | 4:1 |

| Methyl 2-(3-bromobenzenesulfonyl)acetate | Intermediate Rf (e.g., 0.3 - 0.5) | 4:1 |

| Byproduct (more polar) | Lower Rf (e.g., 0.1 - 0.2) | 4:1 |

The spots on the TLC plate are often visualized under UV light, as aromatic compounds like Methyl 2-(3-bromobenzenesulfonyl)acetate will absorb UV radiation and appear as dark spots on a fluorescent background. orgchemboulder.com Alternatively, the plate can be stained with a developing agent, such as potassium permanganate (B83412) or iodine, to make the spots visible.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. frontiersin.orgsciengine.com It is particularly valuable for studying the thermodynamics and kinetics of chemical reactions. For a molecule like "Methyl 2-(3-bromobenzenesulfonyl)acetate," DFT calculations could be employed to explore potential reaction mechanisms, such as nucleophilic substitution or elimination reactions.

These studies would involve mapping the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy differences between these species would provide key thermodynamic and kinetic data. For instance, the activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. Lower activation energies indicate faster reactions. DFT can also be used to assess the relative stability of different products, predicting the major outcome of a reaction. The choice of the functional and basis set is critical in DFT calculations to obtain accurate results. mdpi.comresearchgate.net

Hypothetical DFT Data for a Reaction Involving Methyl 2-(3-bromobenzenesulfonyl)acetate

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.compku.edu.cn The energy and spatial distribution of these orbitals are key to understanding chemical reactions.

For "Methyl 2-(3-bromobenzenesulfonyl)acetate," an FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack. The HOMO is associated with the molecule acting as a nucleophile (electron donor), while the LUMO is associated with it acting as an electrophile (electron acceptor). youtube.comyoutube.com The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. The lobes of the HOMO and LUMO indicate the specific atoms where these orbitals are concentrated, highlighting the reactive centers of the molecule. nih.gov

Hypothetical FMO Data for Methyl 2-(3-bromobenzenesulfonyl)acetate

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules over time.

"Methyl 2-(3-bromobenzenesulfonyl)acetate" possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis aims to identify the most stable conformers, which are the ones that are most populated at a given temperature. This is typically done by systematically rotating the bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods. mdpi.com Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and its ability to interact with other molecules. Stereochemical predictions can also be made, for instance, by analyzing the steric hindrance around reactive centers in different conformations.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique can be used to explore the dynamic behavior of molecules, including the formation and lifetime of reactive intermediates. scispace.com For reactions involving "Methyl 2-(3-bromobenzenesulfonyl)acetate," MD simulations could provide a more realistic picture of the reaction pathway in a solvent environment, capturing the dynamic interactions with surrounding solvent molecules that can influence the stability of intermediates and transition states. rsc.org

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For "Methyl 2-(3-bromobenzenesulfonyl)acetate," quantum chemical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) absorption spectra. semanticscholar.org These predicted spectra can be compared with experimental data to confirm the structure of the compound and to assign specific spectral features to particular molecular vibrations or electronic transitions.

Hypothetical Predicted Spectroscopic Data for Methyl 2-(3-bromobenzenesulfonyl)acetate

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| IR Spectroscopy | C=O stretch | 1735 cm⁻¹ |

| ¹H NMR Spectroscopy | -CH₂- chemical shift | 4.2 ppm |

| ¹³C NMR Spectroscopy | C=O chemical shift | 168 ppm |

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations

The presence of a bromine atom on the aromatic ring of Methyl 2-(3-bromobenzenesulfonyl)acetate makes it an ideal candidate for a variety of metal-catalyzed cross-coupling reactions. Future research could focus on utilizing this compound as a building block in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These transformations would allow for the introduction of a wide range of substituents at the 3-position of the benzene (B151609) ring, leading to the synthesis of novel and structurally diverse molecules.

Furthermore, the sulfonyl group can influence the reactivity of the molecule and could be targeted in novel catalytic transformations. Research into C-S bond activation or functionalization could open up new synthetic pathways. The development of catalysts that can selectively functionalize the C-H bonds of the aromatic ring, guided by the sulfonyl group, is another exciting possibility.

Table 1: Potential Catalytic Transformations for Methyl 2-(3-bromobenzenesulfonyl)acetate

| Reaction Type | Potential Reactant | Potential Product |

| Suzuki Coupling | Arylboronic acid | 3-Aryl-substituted benzenesulfonylacetate derivative |

| Heck Coupling | Alkene | 3-Alkenyl-substituted benzenesulfonylacetate derivative |

| Sonogashira Coupling | Alkyne | 3-Alkynyl-substituted benzenesulfonylacetate derivative |

| Buchwald-Hartwig Amination | Amine | 3-Amino-substituted benzenesulfonylacetate derivative |

Development of Sustainable and Environmentally Benign Synthetic Routes

Future research is expected to focus on developing greener and more sustainable methods for the synthesis of Methyl 2-(3-bromobenzenesulfonyl)acetate and its derivatives. This could involve the use of less hazardous reagents and solvents, as well as the development of catalytic processes that minimize waste. For instance, exploring electrochemical methods for the synthesis of the sulfonyl group could provide a milder and more environmentally friendly alternative to traditional methods that often rely on harsh oxidizing agents. acs.org

Integration into Automated Synthesis Platforms

The modular nature of Methyl 2-(3-bromobenzenesulfonyl)acetate, with its distinct functional groups that can be selectively modified, makes it a suitable candidate for integration into automated synthesis platforms. nih.gov These platforms, which combine robotics and flow chemistry, can accelerate the synthesis of large libraries of compounds for drug discovery and materials science research. researchgate.net

Future work could involve developing standardized protocols for the reactions of Methyl 2-(3-bromobenzenesulfonyl)acetate in an automated fashion. For example, a flow chemistry setup could be designed to perform a Suzuki coupling with a library of boronic acids, followed by an in-line purification step, to rapidly generate a diverse set of derivatives. The data from these high-throughput experiments could then be used to train machine learning algorithms to predict the outcomes of future reactions and optimize reaction conditions.

Application in Complex Natural Product Synthesis or Diversification

While there are no current examples of Methyl 2-(3-bromobenzenesulfonyl)acetate being used in the total synthesis of natural products, its structural features suggest it could serve as a versatile building block in this field. The sulfonyl group is a common motif in biologically active molecules, and the ability to functionalize the aromatic ring via the bromine atom provides a handle for constructing complex molecular architectures.

Future research could explore the use of this compound in the synthesis of natural product analogues. By incorporating the 3-bromobenzenesulfonylacetate moiety into the core structure of a natural product, chemists can systematically probe the structure-activity relationship and potentially develop new therapeutic agents with improved properties. The sulfone group, in particular, can act as a key pharmacophore or a structural element to control the conformation of a molecule.

Advanced Material Science Applications

The sulfonyl group is known to impart useful properties to materials, such as thermal stability and specific electronic characteristics. The aromatic nature of Methyl 2-(3-bromobenzenesulfonyl)acetate, combined with the potential for functionalization, makes it an interesting candidate for the development of new materials.

Future research could investigate the incorporation of this compound into polymers or organic electronic materials. For example, polymers containing the 3-bromobenzenesulfonylacetate unit could exhibit interesting thermal or optical properties. Furthermore, the sulfonyl group's electron-withdrawing nature could be exploited in the design of new materials for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs). acs.org The ability to tune the properties of these materials by modifying the substituent at the 3-position of the benzene ring would be a significant advantage.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(3-bromobenzenesulfonyl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves esterification or sulfonylation steps. For example:

- Esterification of 3-bromobenzenesulfonylacetic acid : Reacting the acid with methanol in the presence of thionyl chloride (SOCl₂) at 0°C, followed by reflux, yields the ester with ~94–97% efficiency (see Table below) .

- Acid-catalyzed esterification : Using concentrated sulfuric acid in methanol under reflux achieves 95–99% yield. Post-reaction purification via solvent extraction (e.g., dichloromethane/water) and silica gel chromatography is recommended .

| Method | Catalyst/Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | SOCl₂ | 0°C → Reflux | 94–97 | |

| Sulfuric acid (H₂SO₄) | H₂SO₄ | Reflux | 95–99 |

Key considerations : Excess methanol (1.5–2.0 equiv) and controlled temperature prevent side reactions like sulfonate decomposition.

Q. How can researchers characterize Methyl 2-(3-bromobenzenesulfonyl)acetate, and what spectroscopic markers are critical?

- NMR :

- LC-MS : The molecular ion peak [M+H]⁺ is expected at m/z 291–293 (accounting for bromine isotopes) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between carboxyl groups or Br⋯S contacts at 3.48 Å) .

Advanced Research Questions

Q. How do reaction parameters influence stereochemical outcomes in sulfonylation or subsequent coupling reactions?

- Temperature : Lower temperatures (e.g., –78°C) favor kinetic control, reducing side reactions like sulfonate hydrolysis. For example, in analogous sulfonylations, –78°C improved regioselectivity by 20% compared to room temperature .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions involving the bromine substituent, enhancing electrophilic aromatic substitution efficiency .

- Catalysts : Palladium-based catalysts (e.g., Pd(NHC)) enable cross-coupling of the bromine moiety with boronic acids, but require strict anhydrous conditions to prevent catalyst deactivation .

Data contradiction note : While reports high yields under reflux, suggests that prolonged heating may degrade sulfonate esters, necessitating time-optimized protocols.

Q. What computational strategies predict intermolecular interactions or reaction pathways for this compound?

- DFT calculations : Model the Br⋯S interaction (3.48 Å) observed crystallographically . This non-covalent interaction influences crystal packing and may stabilize transition states in nucleophilic substitutions.

- Molecular dynamics (MD) : Simulate solvent effects on ester hydrolysis rates. For example, aqueous methanol accelerates hydrolysis compared to anhydrous conditions, with activation energies correlating with solvent dielectric constants .

- Docking studies : Useful for drug design applications, where the sulfonyl group acts as a hydrogen bond acceptor in protein binding pockets .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

- Case study : A 2024 study found that methyl ester protons in analogs (e.g., Methyl 2-(2-aminophenyl)acetate) exhibit upfield shifts (δ 3.5 ppm) due to electron-donating substituents, whereas electron-withdrawing groups (e.g., sulfonyl) cause downfield shifts (δ 3.7 ppm) .

- Mitigation strategy : Compare experimental data with computed NMR spectra (e.g., using Gaussian or ACD/Labs) to validate assignments .

Q. What are the safety and handling protocols for this compound, particularly regarding bromine and sulfonyl groups?

- Hazard mitigation : Use fume hoods to avoid inhalation (P264, P305+P351+P338) and wear nitrile gloves to prevent dermal exposure (H313/H333) .

- Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with aqueous sodium bicarbonate before disposal .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.